molecular formula C20H18FN3O2 B11041468 Ethyl 4-(3-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Ethyl 4-(3-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11041468
M. Wt: 351.4 g/mol
InChI Key: BYHQZRPYOFQYHS-UHFFFAOYSA-N
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Description

    Reagents: 3-fluorobenzaldehyde, ammonium acetate

    Conditions: Condensation reaction under basic conditions

    Reaction: Formation of the fluorophenyl-substituted benzimidazole

  • Step 3: Formation of Dihydropyrimido[1,2-a]benzimidazole

      Reagents: Methyl acetoacetate, ammonium acetate

      Conditions: Cyclization under reflux

      Reaction: Formation of the dihydropyrimido[1,2-a]benzimidazole ring system

  • Step 4: Esterification

      Reagents: Ethanol, sulfuric acid

      Conditions: Reflux

      Reaction: Formation of the ethyl ester

  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

    Types of Reactions:

      Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.

      Reduction: Reduction reactions can target the fluorophenyl group or the benzimidazole core, potentially leading to the formation of reduced analogs.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate, hydrogen peroxide

      Reduction: Sodium borohydride, lithium aluminum hydride

      Substitution: Halogenating agents, nitrating agents

    Major Products:

      Oxidation: Oxidized benzimidazole derivatives

      Reduction: Reduced benzimidazole derivatives

      Substitution: Substituted fluorophenyl derivatives

    Chemistry:

    • Used as a building block in the synthesis of more complex organic molecules.
    • Studied for its reactivity and potential as a precursor in various organic reactions.

    Biology:

    • Investigated for its potential as an enzyme inhibitor.
    • Explored for its antimicrobial and antiviral properties.

    Medicine:

    • Potential therapeutic applications in the treatment of cancer, infectious diseases, and inflammatory conditions.
    • Studied for its ability to interact with specific biological targets, such as enzymes and receptors.

    Industry:

    • Used in the development of new pharmaceuticals and agrochemicals.
    • Potential applications in the synthesis of specialty chemicals and materials.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions

    • Step 1: Synthesis of Benzimidazole Core

        Reagents: o-phenylenediamine, formic acid

        Conditions: Reflux in an acidic medium

        Reaction: Cyclization to form benzimidazole

    Mechanism of Action

    The mechanism of action of Ethyl 4-(3-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group and the benzimidazole core play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial activity, enzyme inhibition, and anti-inflammatory effects.

    Comparison with Similar Compounds

    • Ethyl 4-benzyl-1-(4-fluorobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate
    • Ethyl-2-ethoxy-1-[(2’-cyanobiphenyl-4-yl)methyl]benzimidazole-7-carboxylate

    Comparison:

    • Structural Differences: The presence of different substituents on the benzimidazole core and the fluorophenyl group.
    • Biological Activity: Variations in biological activity due to differences in molecular structure.
    • Reactivity: Differences in reactivity and chemical behavior based on the nature of the substituents.

    Ethyl 4-(3-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate stands out due to its unique combination of a fluorophenyl group and a dihydropyrimido[1,2-a]benzimidazole core, which imparts distinct biological and chemical properties.

    Properties

    Molecular Formula

    C20H18FN3O2

    Molecular Weight

    351.4 g/mol

    IUPAC Name

    ethyl 4-(3-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

    InChI

    InChI=1S/C20H18FN3O2/c1-3-26-19(25)17-12(2)22-20-23-15-9-4-5-10-16(15)24(20)18(17)13-7-6-8-14(21)11-13/h4-11,18H,3H2,1-2H3,(H,22,23)

    InChI Key

    BYHQZRPYOFQYHS-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)C1=C(NC2=NC3=CC=CC=C3N2C1C4=CC(=CC=C4)F)C

    Origin of Product

    United States

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